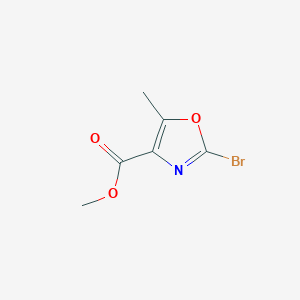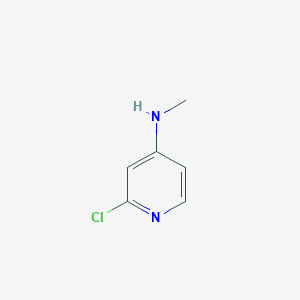![molecular formula C18H13ClF3N3O3 B2411679 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 955961-70-3](/img/structure/B2411679.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is a synthetic organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the following steps:
Synthesis of the 1,3-benzodioxole-5-yl-1H-pyrazol precursor.
Formation of 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethanol through a reaction with ethylene oxide.
Conversion of the alcohol to the corresponding chloride using thionyl chloride or a similar reagent.
Introduction of the trifluoromethyl group via a substitution reaction with appropriate trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, utilizing continuous flow reactors, catalyst optimization, and enhanced purification techniques to maximize yield and purity.
化学反応の分析
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: Leading to the formation of various oxidized derivatives.
Reduction: Producing reduced forms, which might be useful intermediates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
Major products from these reactions include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms with hydrogenated sites.
Substituted compounds with varied functional groups replacing original substituents.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, the compound's structure makes it suitable for binding studies with various biomolecules, potentially serving as a tool for understanding biochemical interactions.
Medicine
Medically, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is being explored for its potential therapeutic effects, possibly acting on specific molecular pathways involved in disease.
Industry
Industrially, it could be used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals, due to its unique structural features.
作用機序
Effects and Pathways
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or ion channels. Its structure allows it to fit into active sites or binding pockets, modifying the activity of these targets.
Molecular Targets
Potential molecular targets include:
Enzymes involved in metabolic pathways.
Receptors in signaling pathways.
Ion channels regulating cellular activity.
類似化合物との比較
Uniqueness
Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine offers unique chemical reactivity and binding properties due to its specific combination of functional groups.
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine derivatives.
1H-pyrazole compounds with benzodioxol groups.
Other ethoxy-substituted heterocycles.
There you have it! Dive into the fascinating world of this compound and let it spark some new ideas. What's next?
特性
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-13-8-12(18(20,21)22)9-23-17(13)26-6-5-25-4-3-14(24-25)11-1-2-15-16(7-11)28-10-27-15/h1-4,7-9H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCRJZFKUSHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCOC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
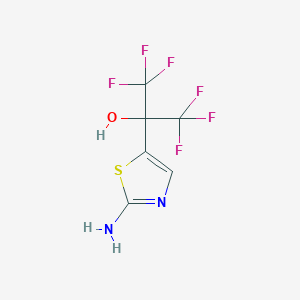
![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
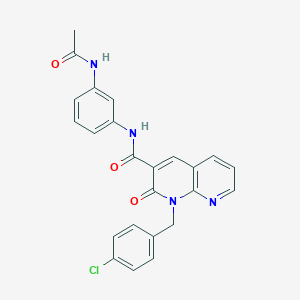
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)
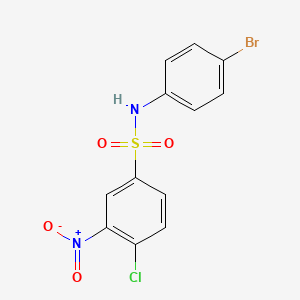
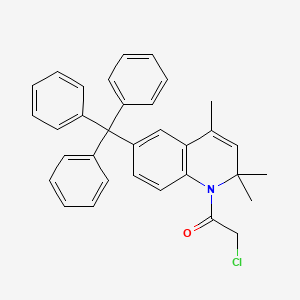
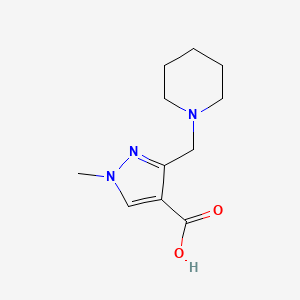
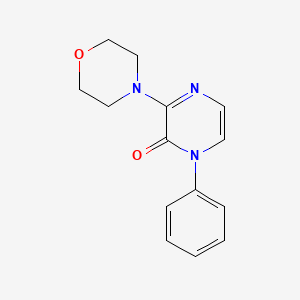
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
